molecular formula C12H19N3O2 B6794618 N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

Cat. No.: B6794618
M. Wt: 237.30 g/mol
InChI Key: ZDXDTZUOTUWMGW-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[25]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[2

Properties

IUPAC Name

N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8(2)10-14-11(17-15-10)13-9-7-12(9)3-5-16-6-4-12/h8-9H,3-7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXDTZUOTUWMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)NC2CC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step often involves the formation of the 6-oxaspiro[2.5]octane ring. This can be achieved through a cyclization reaction using appropriate starting materials such as diols or epoxides under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be done by reacting the spirocyclic intermediate with nitrile oxides or amidoximes under dehydrating conditions.

    Final Coupling Reaction: The final step is the coupling of the oxadiazole derivative with an appropriate amine, such as isopropylamine, under conditions that facilitate the formation of the desired amine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, where nucleophiles such as amines or thiols can replace one of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological activities. The oxadiazole ring is known for its bioactivity, and compounds containing this moiety are often explored for their antimicrobial, antifungal, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.

Mechanism of Action

The mechanism by which N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-oxaspiro[2.5]octan-2-yl)-3-methyl-1,2,4-oxadiazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    N-(6-oxaspiro[2.5]octan-2-yl)-3-ethyl-1,2,4-oxadiazol-5-amine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

N-(6-oxaspiro[2.5]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of N-(6-oxaspiro[25]octan-2-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds

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